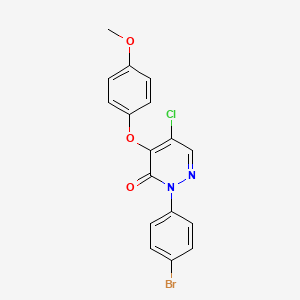

2-(4-溴苯基)-5-氯-4-(4-甲氧基苯氧基)-3(2H)-吡啶并嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

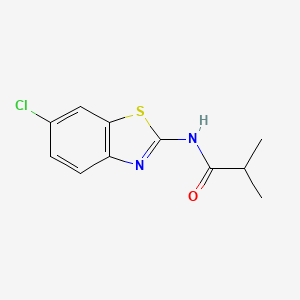

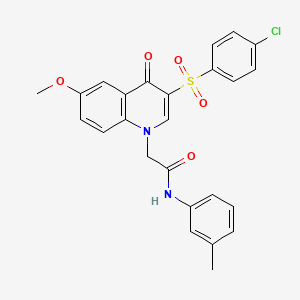

The compound "2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-3(2H)-pyridazinone" is a derivative of the pyridazinone class, which is known for its wide spectrum of biological activities. Pyridazinones have been studied extensively due to their potential therapeutic applications, including analgesic, anti-inflammatory, anticancer, and antiangiogenic properties . The structure of the compound suggests the presence of bromo, chloro, and methoxy substituents, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step chemical reactions, starting from various substituted phenols and incorporating different functional groups to achieve the desired biological activity. For instance, the synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone involved the preparation of various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones to examine their analgesic and anti-inflammatory activities . Similarly, the synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives was carried out to explore their anticancer, antiangiogenic, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial in determining their biological activity. The presence of different substituents on the pyridazinone ring can significantly affect the compound's binding affinity to various biological targets. For example, the study of 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives revealed their blocking activity on α-adrenoceptors . The molecular structure of the compound , with its specific substituents, would likely influence its biological activity in a similar manner.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. For instance, the microbial degradation of pyrazon, a related compound, involves the dephenylation to form a metabolite, which can be further modified chemically or enzymatically . The compound "2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-3(2H)-pyridazinone" could potentially undergo similar reactions, contributing to its biological activity or its transformation into other useful compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are important for their practical applications. For example, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers was achieved using chromatographic techniques, which are influenced by the compound's physical and chemical properties . The properties of the compound would determine its suitability for pharmaceutical applications and its behavior in biological systems.

科学研究应用

合成及衍生物形成

吡啶并嘧啶酮衍生物的合成:Soliman 和 El-Sakka (2011) 的一项研究涉及合成各种 4,5-二氢-6-(4-甲氧基-3-甲基苯基)-3(2H)-吡啶并嘧啶酮衍生物。这项研究重点关注了弗里德尔-克拉夫茨酰化过程和后续反应,以产生不同的衍生物,包括 3-氯吡啶并嘧啶酮衍生物 (Soliman & El-Sakka, 2011).

具有杀菌特性的甲基氨基甲酸酯的合成:刘卫东和 D. Southern (2005) 从吡啶并嘧啶酮中合成了一系列甲基氨基甲酸酯,证明了对多种病原体具有杀菌活性 (Liu Wei-dong & Southern, 2005).

吡啶并嘧啶酮衍生物的拮抗活性:Strappaghetti、Barbaro 和 Marucci (2000) 的一项研究合成了吡啶并嘧啶酮衍生物并评估了其生物活性,重点关注其对 α-肾上腺素受体的阻断活性 (Strappaghetti, Barbaro, & Marucci, 2000).

化学分析和色谱

吡唑酮的色谱分析:Výboh 等人(1974 年)的研究开发了一种使用色谱法评估吡唑酮含量的方法,重点检测技术产品中的杂质 (Výboh et al., 1974).

大规模合成方法:Bryant、Kunng 和 South (1995) 开发了一种 3-氯-5-甲氧基吡啶并嘧啶的大规模合成方法,重点关注吡啶并嘧啶酮结构中的保护和选择性取代 (Bryant, Kunng, & South, 1995).

生物活性及应用

昆虫中的类幼虫激素活性:Miyake 和 Oguia (1992) 发现某些 3(2H)-吡啶并嘧啶酮衍生物表现出类幼虫激素活性,影响特定昆虫的变态,表明在害虫控制中具有潜在应用 (Miyake & Oguia, 1992).

在癌症和抗氧化疗法中的潜力:Kamble 等人(2015 年)合成了吡啶并嘧啶酮衍生物,显示出作为抗癌、抗血管生成和抗氧化剂的潜力。他们的研究重点关注对各种人类癌细胞系具有显着抑制作用的化合物 (Kamble et al., 2015).

微生物降解和环境影响

- 吡啶并嘧啶酮的细菌降解:E. de Frenne、J. Eberspächer 和 F. Lingens (1973) 探索了吡啶并嘧啶酮的微生物降解,确定了各种代谢物并提出了降解途径 (E. de Frenne, J. Eberspächer, & F. Lingens, 1973).

属性

IUPAC Name |

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2O3/c1-23-13-6-8-14(9-7-13)24-16-15(19)10-20-21(17(16)22)12-4-2-11(18)3-5-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHQSWNKVZPPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)